Profluthrin
Overview
Description
Profluthrin is a synthetic pyrethroid insecticide developed by Sumitomo Chemical Co., Ltd. It is known for its high efficacy against fabric pests, such as moths and carpet beetles, as well as sanitary pests like flies, mosquitoes, and cockroaches . This compound has a relatively high vapor pressure and low mammalian toxicity, making it an effective and safe option for household insecticide products .
Mechanism of Action
Target of Action
Profluthrin, a synthetic pyrethroid insecticide, primarily targets the voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .
Mode of Action
This compound interacts with its primary targets, the voltage-dependent sodium channels, leading to prolonged sodium ion influx . This results in repetitive firing of the neurons, causing hyperexcitation in the nervous system of insects . This hyperexcitation leads to paralysis and eventually death of the insect .
Biochemical Pathways
It is known that this compound disrupts the normal functioning of the nervous system in insects by affecting the voltage-dependent sodium channels . The downstream effects of this disruption include hyperexcitation, paralysis, and death of the insect .
Pharmacokinetics
It is known that this compound has a relatively high vapor pressure , which suggests that it can be readily absorbed through inhalation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neuronal activity. By interacting with the voltage-dependent sodium channels, this compound causes an influx of sodium ions, leading to hyperexcitation of the neurons . This hyperexcitation at the cellular level results in the paralysis and death of the insect at the organismal level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound has a relatively high vapor pressure , which means it can volatilize and disperse in the environment, potentially affecting a wide range of pests . Furthermore, the contribution rates of the amounts absorbed by inhalation to the amounts absorbed via all of the exposure pathways while at home tended to decrease in the following order: this compound (median 15%) . This suggests that the efficacy of this compound can be influenced by factors such as ventilation and the presence of other volatile substances in the environment .
Biochemical Analysis
Biochemical Properties
Profluthrin interacts with various enzymes and proteins in the biochemical reactions. It is known to affect the nervous system of insects by modifying the gating kinetics of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials . This interaction with the sodium channels leads to hyperexcitation of the insect’s nervous system, resulting in the insect’s paralysis and eventual death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of the nervous system in insects
Molecular Mechanism
The molecular mechanism of this compound primarily involves its binding interactions with voltage-gated sodium channels in the nervous system of insects . This binding alters the normal gating kinetics of these channels, leading to a disruption in the generation and propagation of action potentials . The result is a state of hyperexcitation in the insect’s nervous system, leading to paralysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Profluthrin is synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol with (1E,3E)-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid chloride . The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants . The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Profluthrin undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation .
Common Reagents and Conditions:
Photodegradation: this compound is susceptible to photodegradation under ultraviolet light, leading to the formation of various degradation products.
Major Products Formed: The major products formed from the hydrolysis of this compound are 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol and (1E,3E)-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid . Oxidation of this compound results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Profluthrin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Metofluthrin
- Transfluthrin
Profluthrin stands out due to its unique combination of high efficacy, low mammalian toxicity, and high vapor pressure .
Properties
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMMRUPNXPWLGF-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223419-20-3 | |
Record name | Profluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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